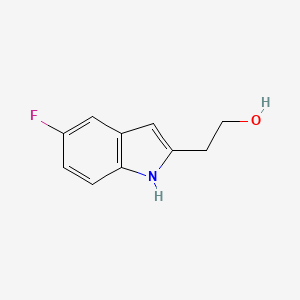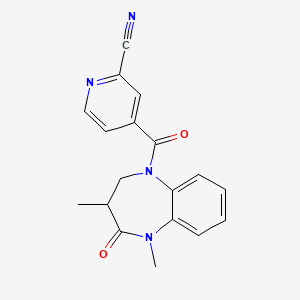![molecular formula C18H13ClN2O B2649434 N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide CAS No. 1089430-80-7](/img/structure/B2649434.png)
N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide is an organic compound that features a biphenyl moiety linked to a chloropyridine carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide typically involves the coupling of a biphenyl derivative with a chloropyridine carboxamide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated pyridine carboxamide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, similar to benzene.
Nucleophilic Substitution: The chloropyridine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted biphenyl derivatives, while nucleophilic substitution can produce different pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl Derivatives: Compounds such as 1,1’-biphenyl and its substituted derivatives share structural similarities with N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide.
Chloropyridine Carboxamides: Other chloropyridine carboxamide compounds also exhibit similar chemical properties and reactivity.
Uniqueness
N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide is unique due to its specific combination of biphenyl and chloropyridine carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-phenylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-17-12-14(10-11-20-17)18(22)21-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTDHLHLRJRHJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B2649366.png)



![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2649371.png)

